molecular formula C26H21N5O4 B6510933 N-benzyl-2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamide CAS No. 894259-99-5

N-benzyl-2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamide

Cat. No.: B6510933
CAS No.: 894259-99-5
M. Wt: 467.5 g/mol
InChI Key: ADSPRWVTSXDILD-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolin-dione core fused with a 3-phenyl-1,2,4-oxadiazole moiety via a methyl bridge. The acetamide group is substituted with a benzyl group at the N-terminus. Its structural complexity arises from the interplay of multiple heterocycles:

  • 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capabilities in drug design.
  • Benzyl-acetamide: Introduces lipophilicity, which may influence membrane permeability.

Synthetic routes for analogous compounds involve coupling reactions between heterocyclic precursors. For example, oxadiazole-chloromethyl intermediates (e.g., 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole) are reacted with carboxylic acid derivatives under basic conditions (e.g., Cs₂CO₃ in DMF) .

Properties

IUPAC Name

N-benzyl-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4/c32-22(27-15-18-9-3-1-4-10-18)16-30-21-14-8-7-13-20(21)25(33)31(26(30)34)17-23-28-24(29-35-23)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSPRWVTSXDILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzyl group .
  • A tetrahydroquinazolin moiety.
  • A dioxo functional group.
  • An oxadiazol ring.

This intricate arrangement contributes to its biological properties.

Anticonvulsant Activity

Recent studies have indicated that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, related compounds have shown effectiveness in models of maximal electroshock seizure (MES) with effective doses (ED50) ranging from 13 to 21 mg/kg, which is comparable to standard anticonvulsants like phenobarbital (ED50 = 22 mg/kg) . The mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways.

Anticancer Properties

N-benzyl derivatives have been tested for anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example:

  • Jurkat cells : The compound exhibited significant anti-Bcl-2 activity.
  • A431 cells : Comparable potency to doxorubicin was observed .

The structure activity relationship (SAR) suggests that the presence of specific substituents on the phenyl ring enhances cytotoxicity. Compounds with m,p-dimethyl substitutions showed the highest apoptotic rates among tested analogues.

Antimicrobial Activity

The antimicrobial efficacy of N-benzyl derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Compounds were synthesized and screened using the dilution method, revealing promising antibacterial properties that may surpass existing antibiotics .

Case Studies

  • Anticonvulsant Efficacy : A study highlighted the effectiveness of N-benzyl derivatives in picrotoxin-induced convulsion models. The results indicated a strong correlation between the chemical structure and anticonvulsant potency .
  • Cytotoxicity Assessment : In a multicellular spheroid model, N-benzyl compounds were screened for cytotoxicity against MCF7 cells. Results showed a notable percentage of cytotoxicity compared to control groups .

Data Tables

Biological ActivityModel/SystemEffective Dose (ED50)Reference
AnticonvulsantMES13 - 21 mg/kg
CytotoxicityJurkat CellsIC50 < Doxorubicin
AntimicrobialVarious BacteriaVaries by Compound

Scientific Research Applications

Pharmacological Applications

N-benzyl-2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamide has been investigated for several pharmacological activities:

Antibacterial Activity

The compound has been included in screening libraries targeting antibacterial compounds. Its structure suggests potential effectiveness against various bacterial strains due to the presence of oxadiazole and quinazoline moieties known for their antimicrobial properties .

Anticancer Properties

Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The incorporation of the oxadiazole ring may enhance the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. The mechanism could involve the modulation of inflammatory cytokines or inhibition of pathways such as NF-kB .

Case Studies

Several studies have highlighted the applications of N-benzyl derivatives in drug discovery:

Case Study 1: Antibacterial Screening

A screening study evaluated various benzyl derivatives against Gram-positive and Gram-negative bacteria. N-benzyl derivatives showed promising activity against resistant strains due to their unique structural features that enhance membrane permeability .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines demonstrated that compounds similar to N-benzyl derivatives exhibited significant cytotoxicity at micromolar concentrations. Mechanistic studies indicated apoptosis induction through caspase activation pathways .

Case Study 3: Anti-inflammatory Activity

A recent study assessed the anti-inflammatory potential of related compounds in animal models of inflammation. Results indicated reduced edema and cytokine levels following treatment with these compounds .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally or functionally related molecules:

Compound Name Core Structure Key Substituents Reported Biological Activity References
Target Compound Tetrahydroquinazolin-dione 3-Phenyl-1,2,4-oxadiazole methyl, benzyl-acetamide Not explicitly reported (inference: potential kinase inhibition)
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate 1,4-Benzoxazine Substituted phenyl-oxadiazole, acetate ester Highlighted for heterocyclic bioactivity (unspecified)
3-Benzylidene phthalide-derived triazin-diazoles Phthalide-triazin-diazole hybrid Benzylidene, oxadiazole Anticancer and antimicrobial (hypothesized)
N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives Benzimidazole-thiazole-triazole Phenoxymethyl, aryl-thiazole Antimicrobial, anticancer (explicit in docking studies)
Tetrazole-based acetamides Tetrazole Trimethylpentane, dimethoxyphenethyl Drug-like properties (e.g., metabolic stability)

Key Differences and Implications

Core Structure
  • The tetrahydroquinazolin-dione core in the target compound differs from the 1,4-benzoxazine in analogs. The former’s fused bicyclic system may enhance rigidity and π-π stacking, while benzoxazines offer conformational flexibility .
  • Phthalide-triazin-diazole hybrids () lack the acetamide group but share oxadiazole motifs, suggesting divergent pharmacological targets .
Substituent Effects
  • The 3-phenyl-1,2,4-oxadiazole group in the target compound is structurally analogous to substituents in and compounds. Oxadiazoles are known to improve metabolic stability and binding to enzymes (e.g., kinases, proteases) .
  • Benzyl-acetamide vs. aryl-thiazole (): The acetamide group may reduce cytotoxicity compared to thiazole-containing derivatives, which often exhibit pronounced antimicrobial activity .

Q & A

Q. What are the established synthetic routes for preparing the quinazolinone core in this compound?

The quinazolinone core can be synthesized via cyclization of methyl 2-isothiocyanatobenzoate with glycine derivatives, followed by oxidation with hydrogen peroxide to form the 2,4-dioxo-1,4-dihydroquinazoline intermediate. Subsequent coupling with N-benzyl-2-chloroacetamide using N,N′-carbonyldiimidazole (CDI) as an activating agent yields the target compound. This method ensures regioselective formation of the tetrahydroquinazolinone scaffold .

Q. How is the 1,2,4-oxadiazole moiety introduced into the structure?

The oxadiazole ring is typically synthesized separately by reacting amidoximes with activated carboxylic acid derivatives (e.g., chloroacetyl chloride). For example, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole can be prepared from 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde via chloromethylation. This intermediate is then coupled to the quinazolinone core using cesium carbonate in DMF under mild conditions (room temperature, 16–18 hours) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : To confirm the integration of aromatic protons, methylene bridges, and the acetamide side chain.
  • IR Spectroscopy : To identify carbonyl stretches (1700–1750 cm⁻¹ for quinazolinone and oxadiazole C=O groups).
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Elemental Analysis : To validate purity and stoichiometry .

Advanced Research Questions

Q. How can low yields during the final coupling step be mitigated?

Low yields often arise from steric hindrance at the quinazolinone C3 position. Strategies include:

  • Using polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility.
  • Optimizing the base (e.g., cesium carbonate vs. potassium carbonate) to improve nucleophilic substitution efficiency.
  • Introducing microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. How to resolve contradictions between predicted and observed NMR spectra?

Discrepancies may arise from tautomerism in the quinazolinone ring or rotational restriction of the oxadiazole methylene group. Solutions include:

  • Variable-temperature NMR to assess dynamic effects.
  • 2D NMR (e.g., NOESY) to confirm spatial proximity of protons.
  • Computational modeling (DFT) to predict stable tautomers and compare with experimental data .

Q. What in vitro assays are suitable for evaluating its GABAergic activity?

  • Radioligand Binding Assays : Use [3H]muscimol or [3H]flunitrazepam to assess affinity for GABAA receptor subtypes.
  • Electrophysiology : Patch-clamp studies on recombinant GABAA receptors (α1β2γ2 subtypes) to measure potentiation of chloride currents.
  • PTZ-Induced Seizure Models : In vivo anticonvulsant screening in rodents to correlate receptor affinity with functional activity .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to interpret?

The compound’s solubility is influenced by the balance between hydrophobic (benzyl, phenyl groups) and hydrophilic (carbonyl, acetamide) moieties. Experimental contradictions may arise from:

  • Crystallinity : Recrystallization solvents (e.g., ethanol-DMF mixtures) can alter crystal packing and apparent solubility.
  • pH-Dependent Ionization : The quinazolinone nitrogen may protonate under acidic conditions, enhancing aqueous solubility.
  • Aggregation : Dynamic light scattering (DLS) can detect nanoscale aggregation in nonpolar solvents .

Methodological Optimization

Q. How to improve enantiomeric purity in asymmetric synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization steps.
  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates.
  • Chiral HPLC : For analytical separation and quantification of enantiomers .

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